BenchChemオンラインストアへようこそ!

(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile

Chiral resolution Enantioselective synthesis Absolute configuration

(2R)‑4‑[(1R)‑1‑Phenylethyl]morpholine‑2‑carbonitrile is a single‑enantiomer, C‑substituted morpholine derivative bearing a nitrile at the 2‑position and a (1R)‑phenylethyl substituent on the ring nitrogen [REFS‑1]. With a molecular weight of 216.28 g mol⁻¹, zero hydrogen‑bond donors, a calculated XLogP3 of 1.6, and a topological polar surface area of 36.3 Ų, it occupies a narrow physicochemical space that distinguishes it from simpler morpholine‑2‑carbonitrile building blocks [REFS‑1].

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 800407-95-8
Cat. No. B12519786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile
CAS800407-95-8
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CCOC(C2)C#N
InChIInChI=1S/C13H16N2O/c1-11(12-5-3-2-4-6-12)15-7-8-16-13(9-14)10-15/h2-6,11,13H,7-8,10H2,1H3/t11-,13+/m1/s1
InChIKeyKSRYMXVTXHDXOC-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Chiral Morpholine‑2‑carbonitrile: (2R)‑4‑[(1R)‑1‑Phenylethyl]morpholine‑2‑carbonitrile (CAS 800407‑95‑8)


(2R)‑4‑[(1R)‑1‑Phenylethyl]morpholine‑2‑carbonitrile is a single‑enantiomer, C‑substituted morpholine derivative bearing a nitrile at the 2‑position and a (1R)‑phenylethyl substituent on the ring nitrogen [REFS‑1]. With a molecular weight of 216.28 g mol⁻¹, zero hydrogen‑bond donors, a calculated XLogP3 of 1.6, and a topological polar surface area of 36.3 Ų, it occupies a narrow physicochemical space that distinguishes it from simpler morpholine‑2‑carbonitrile building blocks [REFS‑1]. The compound exists exclusively as the (2R,1′R) diastereomer, a stereochemical assignment that is critical for downstream enantioselective applications [REFS‑1].

Why (2R)‑4‑[(1R)‑1‑Phenylethyl]morpholine‑2‑carbonitrile Cannot Be Swapped for a Generic Morpholine‑2‑carbonitrile


Chiral morpholine‑2‑carbonitriles are not commodity chemicals; the identity and absolute configuration of the N‑substituent govern both the compound’s three‑dimensional shape and its pharmacokinetic behaviour. More than half of marketed drugs are chiral, and single enantiomers routinely show differences in potency, selectivity, and toxicity compared to their antipodes or racemates [REFS‑1]. For (2R)‑4‑[(1R)‑1‑phenylethyl]morpholine‑2‑carbonitrile, even the seemingly conservative exchange of the (1R)‑phenylethyl group for a benzyl group alters lipophilicity by ~0.4 log units, while removal of the N‑substituent to give the parent morpholine‑2‑carbonitrile increases polar surface area by ~24 % [REFS‑2][REFS‑3]. Such differences directly affect membrane permeability, metabolic stability, and off‑target liability, making generic substitution scientifically indefensible.

Quantitative Differentiation Evidence for (2R)‑4‑[(1R)‑1‑Phenylethyl]morpholine‑2‑carbonitrile


Stereochemical Identity: Defined (2R,1′R) vs. (2S) Isomer and Racemate

The target compound is fully stereodefined with two (R)‑configured chiral centres; the C‑2 epimer (CAS 800407‑94‑7) and the racemate are common contaminants in non‑validated supplies [REFS‑1][REFS‑2]. The (2S) isomer carries identical computed physicochemical properties but is a distinct chemical entity with potentially divergent biological activity [REFS‑1][REFS‑2].

Chiral resolution Enantioselective synthesis Absolute configuration

Lipophilicity Advantage Over the 4‑Benzyl Analogue

The (1R)‑phenylethyl substituent confers a calculated XLogP3 of 1.6, which is ~0.4 log units higher than that of the 4‑benzyl analogue (XLogP3 = 1.2) [REFS‑1][REFS‑2]. This increase in lipophilicity is consistent with the additional methyl group and may translate into improved passive membrane permeability—a desirable trait for CNS‑targeted programmes.

Lipophilicity LogP Membrane permeability

Reduced Polarity Relative to Unsubstituted Morpholine‑2‑carbonitrile

N‑alkylation with the (1R)‑phenylethyl group lowers the topological polar surface area (TPSA) from 45.1 Ų (unsubstituted morpholine‑2‑carbonitrile) to 36.3 Ų [REFS‑1][REFS‑2]. The 8.8 Ų reduction and complete elimination of the hydrogen‑bond donor (HBD count = 0 vs. 1 for the parent) favour passive diffusion across biological membranes, including the blood‑brain barrier.

Topological polar surface area Blood‑brain barrier Permeability

Higher Molecular Weight Favouring Pharmacokinetic Tuning vs. 4‑Benzyl Analogue

With a molecular weight of 216.28 g mol⁻¹, the target compound is ~7 % heavier than the 4‑benzyl analogue (202.25 g mol⁻¹) [REFS‑1][REFS‑2]. The additional mass is conferred by the phenylethyl methyl group, which can shield metabolically labile sites without introducing an additional hydrogen‑bond donor.

Molecular weight Pharmacokinetics Metabolic stability

Commercial Availability with Documented Purity Specification

At least one commercial supplier lists (2R)‑4‑[(1R)‑1‑phenylethyl]morpholine‑2‑carbonitrile with an HPLC purity >98 % and heavy‑metal content <10 ppm, providing a quality benchmark that is not uniformly reported for the (2S) isomer or the 4‑benzyl analogue in public datasheets [REFS‑1].

Quality control HPLC purity Procurement specification

Application Scenarios Where (2R)‑4‑[(1R)‑1‑Phenylethyl]morpholine‑2‑carbonitrile Outperforms Generic Alternatives


Enantioselective Synthesis of CNS‑Penetrant Drug Candidates

The combination of zero HBD, low TPSA (36.3 Ų), and moderate lipophilicity (XLogP3 = 1.6) makes the target compound an ideal chiral building block for CNS‑targeted programmes where passive blood‑brain barrier permeation is required [REFS‑1]. In contrast, the unsubstituted morpholine‑2‑carbonitrile (TPSA = 45.1 Ų, one HBD) is less likely to achieve sufficient brain exposure [REFS‑2]. The defined (2R,1′R) configuration ensures that SAR studies are performed on a single, well‑characterised stereoisomer, satisfying FDA guidance on chiral drug development [REFS‑3].

Lead Optimisation for LFA‑1/ICAM‑1 Antagonist Programmes

Morpholine‑2‑carbonitrile derivatives have been used to generate potent antagonists of the LFA‑1/ICAM‑1 interaction, a validated target in inflammatory and autoimmune diseases [REFS‑4]. The (1R)‑phenylethyl substituent on the target compound provides a sterically more demanding, lipophilic vector than a simple benzyl group, offering medicinal chemists a distinct SAR handle to modulate potency and selectivity. The documented purity specification (>98 % HPLC) facilitates direct use in biological assays without additional purification [REFS‑5].

Chiral Chromatography Method Development and Reference Standard

Because the target compound and its (2S) epimer share identical molecular formula, molecular weight, and computed physicochemical properties, but differ only in configuration at C‑2, the pair serves as an ideal system for developing and validating chiral HPLC or SFC separation methods [REFS‑1][REFS‑6]. Procuring the authentic (2R,1′R) diastereomer with a certificate of analysis provides an unambiguous reference standard for method qualification, which is not possible with a racemic or mixed‑batch supply.

Fragment‑Based Drug Discovery (FBDD) with a Pre‑Optimised Chiral Scaffold

With a molecular weight of 216 g mol⁻¹ and a heavy‑atom count of 16, the target compound sits at the upper edge of the fragment space while already incorporating a privileged morpholine pharmacophore and a nitrile warhead. The (1R)‑phenylethyl group introduces a defined three‑dimensional shape that can explore novel binding pockets, offering a starting point for fragment growing that is richer in stereochemical information than achiral or racemic alternatives [REFS‑1][REFS‑3].

Quote Request

Request a Quote for (2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.